Cas no 1431720-68-1 (6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine)

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine structure
1431720-68-1 structure
商品名:6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
CAS番号:1431720-68-1
MF:C7H3ClF3N3
メガワット:221.567030191422
MDL:MFCD28677466
CID:4604273
PubChem ID:89525817

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine 化学的及び物理的性質

名前と識別子

    • 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
    • FICNSZCHYFKLLD-UHFFFAOYSA-N
    • 1H-Pyrazolo[4,3-c]pyridine, 6-chloro-3-(trifluoromethyl)-
    • FCH4146101
    • AK346341
    • AX8320951
    • 6-chloro-3-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine
    • CS-0080512
    • CS-15968
    • D72268
    • MFCD28677466
    • DB-197063
    • AKOS027342616
    • 1431720-68-1
    • SCHEMBL14895520
    • MDL: MFCD28677466
    • インチ: 1S/C7H3ClF3N3/c8-5-1-4-3(2-12-5)6(14-13-4)7(9,10)11/h1-2H,(H,13,14)
    • InChIKey: FICNSZCHYFKLLD-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC2C(C=N1)=C(C(F)(F)F)NN=2

計算された属性

  • せいみつぶんしりょう: 220.9967593g/mol
  • どういたいしつりょう: 220.9967593g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 41.6

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JJ771-50mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
50mg
706.0CNY 2021-07-15
Alichem
A029197518-5g
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
5g
2,363.76 USD 2021-06-01
Alichem
A029197518-25g
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
25g
6,210.90 USD 2021-06-01
Chemenu
CM270904-250mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 95%+
250mg
$*** 2023-03-30
Ambeed
A133420-100mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
100mg
$64.0 2025-02-24
Ambeed
A133420-250mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
250mg
$122.0 2025-02-24
Aaron
AR01EET2-100mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
100mg
$59.00 2025-02-10
Aaron
AR01EET2-250mg
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
250mg
$113.00 2025-02-10
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN294-1g
6-chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 95%
1g
¥3066.0 2024-04-24
Aaron
AR01EET2-1g
6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
1431720-68-1 97%
1g
$443.00 2025-02-10

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine 関連文献

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridineに関する追加情報

6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine: A Comprehensive Overview

The compound with CAS No. 1431720-68-1, known as 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are derivatives of pyridine fused with a pyrazole ring. The presence of a chlorine atom at the 6-position and a trifluoromethyl group at the 3-position imparts unique electronic and steric properties to this molecule, making it a promising candidate for various applications.

Pyrazolo[4,3-c]pyridine is a fused bicyclic structure that combines the aromaticity of pyridine with the reactivity of pyrazole. The substitution pattern in 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is particularly interesting due to the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. These groups not only influence the electronic properties of the molecule but also play a crucial role in its stability and reactivity. Recent studies have shown that such substitutions can significantly enhance the bioavailability and pharmacokinetic profiles of drug candidates.

The synthesis of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine typically involves multi-component reactions or stepwise synthesis strategies. One common approach is the use of aza-Michael addition followed by cyclization to form the fused ring system. The introduction of substituents like chlorine and trifluoromethyl groups can be achieved through electrophilic substitution or directed metallation techniques. Researchers have also explored microwave-assisted synthesis methods to improve reaction efficiency and yield.

In terms of applications, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has shown potential in drug discovery programs targeting various diseases. For instance, its ability to act as a kinase inhibitor has been explored in preclinical studies. The compound's unique structure allows it to bind selectively to specific protein targets, making it a valuable tool in rational drug design. Additionally, its fluorinated substituents contribute to enhanced metabolic stability, which is a critical factor in drug development.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine with greater accuracy. Molecular docking studies have revealed that this compound exhibits strong binding affinity towards several therapeutic targets, including kinases involved in cancer progression and inflammatory pathways. These findings underscore its potential as a lead compound for developing novel therapeutics.

Moreover, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has been investigated for its role in materials science applications. Its aromaticity and electron-withdrawing groups make it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as an emitting material in organic light-emitting diodes (OLEDs) due to its favorable electronic properties.

In conclusion, 6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine (CAS No. 1431720-68-1) is a versatile compound with significant potential across multiple domains. Its unique structure, combined with recent advances in synthetic methodologies and computational modeling, positions it as a key player in both pharmaceutical and materials science research.

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